Febuverine dihydrochloride

Description

Dihydrochloride salts are commonly used in pharmaceuticals to enhance solubility, stability, and bioavailability. Examples from the evidence include:

- Vanoxerine dihydrochloride: A CDK2/4/6 inhibitor with anti-cancer activity .

- Daclatasvir dihydrochloride: An NS5A inhibitor for hepatitis C treatment .

- Octenidine dihydrochloride: An antimicrobial agent used in wound care .

These compounds are chemically distinct but share the dihydrochloride moiety, which influences their pharmacokinetic and pharmacodynamic profiles.

Properties

CAS No. |

5061-24-5 |

|---|---|

Molecular Formula |

C28H40Cl2N2O4 |

Molecular Weight |

539.5 g/mol |

IUPAC Name |

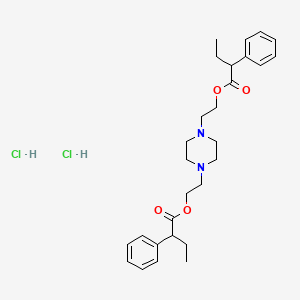

2-[4-[2-(2-phenylbutanoyloxy)ethyl]piperazin-1-yl]ethyl 2-phenylbutanoate;dihydrochloride |

InChI |

InChI=1S/C28H38N2O4.2ClH/c1-3-25(23-11-7-5-8-12-23)27(31)33-21-19-29-15-17-30(18-16-29)20-22-34-28(32)26(4-2)24-13-9-6-10-14-24;;/h5-14,25-26H,3-4,15-22H2,1-2H3;2*1H |

InChI Key |

BTZMPUHLVXDDIE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OCCN2CCN(CC2)CCOC(=O)C(CC)C3=CC=CC=C3.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of febuverine dihydrochloride involves the esterification of benzeneacetic acid with 1,4-piperazinediyldi-2,1-ethanediyl . The reaction typically requires the use of acid catalysts and controlled temperature conditions to ensure the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Febuverine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Febuverine dihydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of gastrointestinal disorders.

Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of febuverine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison Framework for Dihydrochloride Compounds

While direct data on Febuverine dihydrochloride is absent, the following comparative parameters can be applied to similar dihydrochloride compounds based on the evidence:

Table 1: Key Properties of Selected Dihydrochloride Compounds

Key Findings from Evidence

Vanoxerine dihydrochloride outperforms selective CDK2 or CDK4/6 inhibitors (e.g., adapalene, fluspirilene) in preclinical models due to its triple inhibition, which expands its therapeutic scope .

Daclatasvir dihydrochloride requires optimized synthesis routes (e.g., Friedel-Crafts acylation and nucleophilic substitutions) to improve yield (23.9% in one study) .

Octenidine dihydrochloride exhibits superior stability compared to chlorhexidine, making it ideal for topical applications .

General Insights for Dihydrochloride Drug Development

- Solubility and Bioavailability : The dihydrochloride form enhances water solubility, critical for oral or injectable formulations (e.g., daclatasvir’s clinical success) .

- Synthetic Challenges : Acid-sensitive intermediates and multi-step reactions (e.g., protection/deprotection steps) complicate production .

- Therapeutic Specificity: Broader targets (e.g., vanoxerine’s triple inhibition) may increase efficacy but raise toxicity risks .

Q & A

Q. What are the validated analytical methods for determining the purity and stability of Febuverine dihydrochloride in experimental formulations?

Methodological Answer:

-

High-Performance Liquid Chromatography (HPLC) is recommended for purity assessment, with system suitability criteria including column type (C18), mobile phase (acetonitrile:buffer), and UV detection at 254 nm .

-

Accelerated stability studies (40°C/75% RH for 6 months) should be conducted to assess degradation products, with data analyzed using ICH Q1A guidelines.

-

Example Table: Analytical Methods

Parameter Method Acceptance Criteria Reference Purity HPLC ≥99.0% Degradation Products Forced Degradation ≤0.5% per impurity

Q. How should researchers distinguish this compound from its hydrochloride counterpart in structural characterization?

Methodological Answer:

- Use infrared (IR) spectroscopy to identify the presence of two chloride ions (vs. one in hydrochloride salts) via characteristic absorption bands .

- Elemental analysis (e.g., CHN+S analysis) confirms the 2:1 stoichiometric ratio of HCl to the base compound .

- X-ray crystallography resolves crystal lattice differences, as dihydrochlorides often exhibit distinct hydration states compared to monohydrochlorides .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in in vitro vs. in vivo models be systematically addressed?

Methodological Answer:

- Step 1: Validate experimental conditions (e.g., pH, solubility in buffers) to replicate physiological environments. Poor solubility in in vitro assays may falsely reduce efficacy .

- Step 2: Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate dose-response relationships across models. For example, adjust dosing intervals based on half-life data from plasma stability assays .

- Step 3: Cross-reference with orthogonal assays (e.g., CRISPR-Cas9 gene editing to confirm target engagement in in vivo models) .

Q. What strategies optimize this compound’s bioavailability in preclinical studies while minimizing off-target effects?

Methodological Answer:

-

Co-administration with efflux pump inhibitors (e.g., PAβN dihydrochloride) enhances intracellular accumulation in bacterial or cancer cell models .

-

Nanoformulation approaches , such as liposomal encapsulation, improve solubility and reduce renal clearance. For example, use dynamic light scattering (DLS) to optimize particle size (<200 nm) and polydispersity index (<0.3) .

-

Example Table: Bioavailability Optimization

Strategy Metric Improved Key Reference Liposomal Encapsulation Plasma half-life (↑2.5x) Efflux Pump Inhibition Intracellular conc. (↑80%)

Q. How should researchers design dose-response studies to account for this compound’s biphasic effects observed in preliminary data?

Methodological Answer:

- Non-linear regression models (e.g., four-parameter logistic curves) are preferable to linear models for capturing biphasic trends .

- Mechanistic assays (e.g., receptor binding assays or transcriptomic profiling) must accompany dose-response experiments to identify off-target interactions at higher concentrations .

- Statistical power analysis is critical: use pilot data to calculate sample sizes (e.g., ≥6 replicates per group for 80% power) .

Data Contradiction Analysis

Q. What methodologies resolve discrepancies between this compound’s reported IC50 values across independent studies?

Methodological Answer:

- Standardize assay protocols : Differences in cell lines (e.g., HEK293 vs. CHO), incubation times, or solvent controls (DMSO vs. saline) significantly alter IC50 values .

- Meta-analysis framework : Pool raw data from published studies (e.g., using PRISMA guidelines) to identify confounding variables .

- Cross-validate with orthogonal techniques : Compare enzyme inhibition assays (e.g., fluorescence polarization) with cellular viability assays (e.g., MTT) .

Q. How to address variability in this compound’s metabolic stability across species in preclinical trials?

Methodological Answer:

- Species-specific cytochrome P450 (CYP) profiling : Use liver microsomes from humans, rats, and dogs to identify metabolic hotspots .

- Isotope-labeled tracing (e.g., deuterated Febuverine) tracks metabolite formation via LC-MS/MS .

- In silico modeling (e.g., GastroPlus®) predicts interspecies scaling factors for clearance rates .

Methodological Best Practices

- Reproducibility : Follow MIACARM standards for documenting experimental metadata, including batch-specific purity (>99%), storage conditions (-20°C), and solvent systems .

- Ethical reporting : Disclose all negative results and confounding factors (e.g., endotoxin levels in in vivo formulations) per NIH guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.